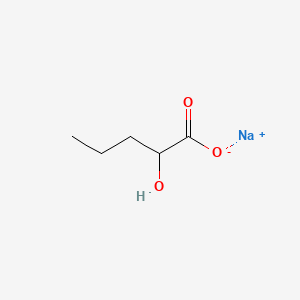
Pedaliin
説明
Pedaliin is a bioactive compound found in Sesame (Sesamum indicum L.) leaves . These leaves are commonly used as vegetables and traditional medicines in Asian and African countries .
Molecular Structure Analysis
Pedaliin has the chemical formula C21H20O11N2S2*,* and its molecular structure consists of a flavonoid backbone with additional functional groups. The compound is characterized by its 6-hydroxyluteolin 7-methyl ether 6-glucoside structure, also known as pedalitin-6-O-glucoside .
科学的研究の応用
New Bicycle Pedal Design for On-Road Measurements
Research led by Álvarez and Vinyolas (1996) presented a pedal designed specifically for evaluating cycling techniques in real-world conditions. This pedal, externally similar to popular clipless pedals, enabled the measurement of cycling forces in real conditions, such as hill climbs, providing insights into maximum normal force and force distribution during cycling (Álvarez & Vinyolas, 1996).
Pedal Operation by the Seated Operator
K. Kroemer (1972) summarized scientific literature on muscular force applicable to pedals and the efficiency of foot motions, discussing their applicability in vehicle design, especially in the design and arrangement of foot-operated controls (Kroemer, 1972).
Development of a New Bicycle Instrument for Pedal Force Measurements
A study by Stapelfeldt et al. (2007) aimed to develop and validate a new bicycle instrument for measuring pedal forces and power output, addressing limitations in existing measurement systems for scientific sports performance research (Stapelfeldt et al., 2007).
Mechanical Energy Generation, Absorption, and Transfer in Pedaling
Fregly and Zajac (1996) conducted a study to understand how individual muscle joint torques and non-muscular forces of the lower limbs contribute to mechanical energy generation, absorption, and transfer during pedaling (Fregly & Zajac, 1996).
Adaptation of Muscle Coordination to Altered Task Mechanics
Neptune and Herzog (2000) examined how muscle coordination adapts in response to altered task mechanics in cycling, using an elliptical chainring to introduce these changes. They focused on muscle activation timing and magnitude, revealing adaptations in muscle EMG magnitude rather than timing (Neptune & Herzog, 2000).
Optimization Algorithm Performance in Human Movement Analyses
R. Neptune (1999) evaluated the performance of different optimization algorithms by solving a tracking problem using a forward dynamic model of pedaling, contributing to biomechanical analyses and performance enhancement in cycling (Neptune, 1999).
The Effects of Knowledge of Performance on Motor Skill Learning
Thorpe and Valvano (2002) examined the effects of augmented information on children with cerebral palsy duringthe practice of a novel motor skill, specifically the use of a Pedalo. Their research found that practice, along with knowledge of performance and cognitive strategies, significantly improved motor skills in children with cerebral palsy (Thorpe & Valvano, 2002).
Pedal and Knee Loads Using a Multi-Degree-of-Freedom Pedal Platform
Boyd, Neptune, and Hull (1997) tested hypotheses related to the reduction of three-dimensional pedal constraint and knee loads using a foot/pedal platform with multiple degrees of freedom. Their study provided insights for designing bicycle pedals to possibly alleviate over-use knee injuries (Boyd, Neptune, & Hull, 1997).
Influence of Cadence and Power Output on Force Application
Sanderson, Hennig, and Black (2000) investigated how cadence and power output influence force application and plantar pressure distribution in cycling, comparing responses between recreational and competitive cyclists (Sanderson, Hennig, & Black, 2000).
Design and Evaluation of a Multi-Degree-of-Freedom Foot/Pedal Interface
Wootten and Hull (1992) designed a foot/pedal interface to study overuse knee injuries in cycling, allowing systematic variation of factors affecting knee joint loads. This research tool permitted movement in inversion/eversion and abduction/adduction rotations (Wootten & Hull, 1992).
Efficiency of Pedal Forces During Ergometer Cycling
Ericson and Nisell (1988) aimed to record the forces applied to the pedal during ergometer cycling and calculate the effectiveness of these force vectors. They explored how factors like workloads, pedaling rates, and saddle heights influence force efficiency (Ericson & Nisell, 1988).
HPLC Method Development for Acteoside and Pedaliin in Food
Ohtsuki et al. (2020) developed an HPLC method based on 1H-qNMR for the determination of acteoside and pedaliin in sesame leaf powders and processed foods, providing an accurate, traceable method for quantifying these compounds (Ohtsuki et al., 2020).
作用機序
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-14-6-13-16(11(26)5-12(32-13)8-2-3-9(24)10(25)4-8)18(28)21(14)34-22-20(30)19(29)17(27)15(7-23)33-22/h2-6,15,17,19-20,22-25,27-30H,7H2,1H3/t15-,17-,19+,20-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDSVYQTJXGHOT-GSVZXUNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901120686 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-6-(β-D-glucopyranosyloxy)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pedaliin | |
CAS RN |
22860-72-6 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-6-(β-D-glucopyranosyloxy)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22860-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-6-(β-D-glucopyranosyloxy)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-(6-Aminobenzo[d]thiazol-2-yl)phenol](/img/structure/B1637343.png)





![(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate](/img/structure/B1637372.png)